molecular formula C15H11NO3 B191975 4-Nitrochalcone CAS No. 1222-98-6

4-Nitrochalcone

Cat. No.: B191975
CAS No.: 1222-98-6
M. Wt: 253.25 g/mol
InChI Key: WDZGGAFMGIOIQS-UHFFFAOYSA-N
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Description

4-Nitrochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group at the fourth position of the phenyl ring. Chalcones are a type of flavonoid, which are naturally occurring compounds found in various plants. The structure of this compound consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction is carried out at room temperature or slightly elevated temperatures to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrochalcone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The α,β-unsaturated carbonyl system can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Peracids, osmium tetroxide.

    Substitution: Amines, thiols.

Major Products:

    Reduction: 4-Amino chalcone.

    Oxidation: Epoxides, diols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

4-Nitrochalcone has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Nitrochalcone can be compared with other chalcone derivatives, such as:

    4-Methoxychalcone: Contains a methoxy group instead of a nitro group, exhibiting different biological activities.

    4-Hydroxychalcone: Contains a hydroxyl group, known for its antioxidant properties.

    4-Chlorochalcone: Contains a chlorine atom, showing distinct antimicrobial activities.

Uniqueness: The presence of the nitro group in this compound imparts unique chemical reactivity and biological activity compared to other chalcone derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZGGAFMGIOIQS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049211
Record name 4-Nitrochalcone
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Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2960-55-6, 1222-98-6
Record name trans-4-Nitrochalcone
Source CAS Common Chemistry
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Record name 4-Nitrochalcone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chalcone, 4-nitro-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl-
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Record name 4-Nitrochalcone
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Record name 4-nitrochalcone
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Record name 4-NITROCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 4-Nitrochalcone?

A1: this compound, also known as (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is characterized by a chalcone structure – two aromatic rings connected by an α, β-unsaturated carbonyl system. As the name suggests, a nitro group (-NO2) is present at the para position of one of the phenyl rings.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H11NO3, and its molecular weight is 253.25 g/mol.

Q3: How is this compound synthesized?

A3: this compound is commonly synthesized via the base-catalyzed Claisen-Schmidt condensation. This involves reacting acetophenone or a substituted acetophenone with 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide. [, , ] The reaction can be further enhanced by using techniques like microwave irradiation, which has shown to significantly reduce reaction times and potentially increase yields. []

Q4: What spectroscopic data is available for this compound?

A4: Researchers have extensively characterized this compound using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group (C=O), nitro group (NO2), and aromatic ring vibrations. Proton Nuclear Magnetic Resonance (1H NMR) provides detailed information about the hydrogen atoms' environment within the molecule, confirming its structure. [, , ]

Q5: Has this compound demonstrated any antitumor activity?

A5: Yes, research suggests that this compound exhibits antitumor activity against various cancer cell lines, including human cervical cancer (HeLa) and melanoma (B16F10) cells. [, , , , ] Studies have explored its potential in combination therapies, such as with hyperthermia, demonstrating a synergistic effect and enhanced efficacy. [] Furthermore, encapsulation in biodegradable nanoparticles, like poly(thioether-ester) nanoparticles, has been investigated to improve delivery and enhance its therapeutic efficacy. [, ]

Q6: How does the structure of this compound contribute to its biological activity?

A6: The α, β-unsaturated carbonyl system in this compound plays a crucial role in its biological activity. This reactive group allows the molecule to interact with various biological targets, potentially through mechanisms like Michael addition. [] Additionally, the presence of the nitro group (-NO2) at the para position on the phenyl ring can influence its electron distribution, potentially impacting its binding affinity to targets and overall activity. [, ]

Q7: Is there any research on the Structure-Activity Relationship (SAR) of this compound and its derivatives?

A7: Yes, several studies have explored the SAR of this compound by synthesizing and evaluating various derivatives. For instance, introducing methoxy (-OCH3) groups onto the acetophenone ring significantly influenced the yield of chalcone synthesis, highlighting the impact of substituents on reactivity. [] Additionally, the nature of substituents on the cinnamic acid moiety during BF3-mediated acylation with phenols played a crucial role in determining the reaction outcome, leading to either chalcone or coumarin derivatives. [] These findings underline the significance of specific substituents and their positions in modulating the reactivity and biological activity of this compound derivatives.

Q8: Are there any studies on the stability of this compound?

A8: While specific stability studies on this compound are limited in the provided literature, its incorporation into nanoparticle formulations suggests efforts to enhance its stability and delivery. [, , ] Encapsulation in materials like beeswax and poly(thioether-ester) nanoparticles aims to protect the compound from degradation and potentially improve its bioavailability. [, ]

Q9: What analytical methods are employed to study this compound?

A9: Researchers commonly employ a range of analytical techniques to characterize and quantify this compound. These include:

  • Spectroscopy: Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy are vital for structural elucidation and confirmation. [, ]
  • Chromatography: Thin Layer Chromatography (TLC) aids in monitoring reactions and assessing the purity of synthesized compounds. [] High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors enables separation, identification, and quantification of this compound and its derivatives, particularly in complex mixtures. []
  • Microscopy: Electron microscopy techniques can be utilized to visualize and characterize this compound loaded nanoparticles, providing insights into their size, morphology, and drug distribution. []

Q10: Are there any known environmental concerns associated with this compound?

A10: The provided literature does not contain specific information on the environmental impact or degradation of this compound.

Q11: Does this compound exhibit any catalytic properties?

A11: While this compound itself is not typically used as a catalyst, its synthesis and the reactivity of its derivatives are influenced by various catalysts. For example, iodine has been investigated as a catalyst for this compound synthesis via aldol condensation. [] Moreover, research exploring enantioselective Robinson annulations, where this compound acts as a reactant, heavily relies on catalyst screening and optimization to achieve desired enantiomeric excesses. [] These investigations underscore the importance of catalysts in modulating the reactivity and stereoselectivity of reactions involving this compound and its derivatives.

Q12: What is the historical context of this compound research?

A12: Although a detailed historical account is not provided within the literature excerpts, the research highlights the evolving interest in this compound and its derivatives over time. Early investigations focused on its synthesis and the study of its fundamental chemical properties, including its spectroscopic characteristics and reactivity. [, , ] As research progressed, there was a growing interest in exploring its biological activities, particularly its antitumor potential and mechanisms of action. [, , , , ] This led to investigations into its formulation in drug delivery systems, like nanoparticles, to enhance its therapeutic efficacy and bioavailability. [, , ] The continued exploration of its SAR, through the synthesis and evaluation of novel derivatives, signifies an ongoing effort to optimize its pharmacological properties. [, ]

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